molecular formula C12H7FN2S B11813674 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1257317-84-2

6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11813674
CAS No.: 1257317-84-2
M. Wt: 230.26 g/mol
InChI Key: XDOPSWUQQOQDIM-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a fluorophenyl group, a thioxo group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and elemental sulfur. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a multi-step process that includes cyclization and thioxo group introduction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thioxo group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its fluorophenyl, thioxo, and dihydropyridine moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1257317-84-2

Molecular Formula

C12H7FN2S

Molecular Weight

230.26 g/mol

IUPAC Name

6-(3-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H7FN2S/c13-10-3-1-2-8(6-10)11-5-4-9(7-14)12(16)15-11/h1-6H,(H,15,16)

InChI Key

XDOPSWUQQOQDIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C(=S)N2)C#N

Origin of Product

United States

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